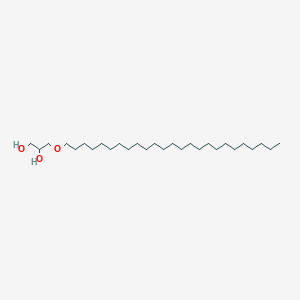
1,2-Propanediol, 3-(pentacosyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 3-(pentacosyloxy)-: is a chemical compound that belongs to the class of glycols. Glycols are alcohols with two hydroxyl groups on adjacent carbon atoms. This compound is a derivative of 1,2-propanediol, where one of the hydroxyl groups is substituted with a pentacosyloxy group. It is a colorless, viscous liquid that is miscible with water, acetone, and chloroform .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-(pentacosyloxy)- can be synthesized through the reaction of 1,2-propanediol with pentacosyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired compound after purification .
Industrial Production Methods: Industrial production of 1,2-propanediol, 3-(pentacosyloxy)- involves the reaction of propene with hydrogen peroxide in the presence of a catalyst mixture comprising a phase transfer catalyst and a heteropolytungstate. The reaction is carried out in a liquid mixture comprising an aqueous phase with a maximum pH of 6 and an organic phase. The product is then separated and purified .
化学反応の分析
Types of Reactions: 1,2-Propanediol, 3-(pentacosyloxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds.
科学的研究の応用
1,2-Propanediol, 3-(pentacosyloxy)- has various scientific research applications, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the study of biological membranes and lipid bilayers.
Medicine: It is used in the formulation of pharmaceuticals and as a carrier for drug delivery.
Industry: It is used in the production of polymers, antifreeze, and deicing solutions
作用機序
The mechanism of action of 1,2-propanediol, 3-(pentacosyloxy)- involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The molecular targets include phospholipids and membrane proteins .
類似化合物との比較
1,2-Propanediol (Propylene Glycol): A common glycol used in antifreeze and as a solvent.
1,3-Propanediol: Another glycol with similar properties but different applications.
Glycerol (1,2,3-Propanetriol): A trihydroxy alcohol used in food, pharmaceuticals, and cosmetics
Uniqueness: 1,2-Propanediol, 3-(pentacosyloxy)- is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific interactions with lipid bilayers and hydrophobic environments .
特性
CAS番号 |
140160-20-9 |
|---|---|
分子式 |
C28H58O3 |
分子量 |
442.8 g/mol |
IUPAC名 |
3-pentacosoxypropane-1,2-diol |
InChI |
InChI=1S/C28H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-31-27-28(30)26-29/h28-30H,2-27H2,1H3 |
InChIキー |
DMTCXVVOISAOIM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCOCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


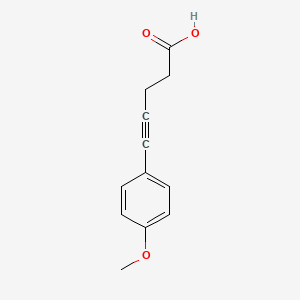
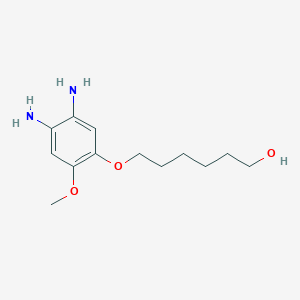
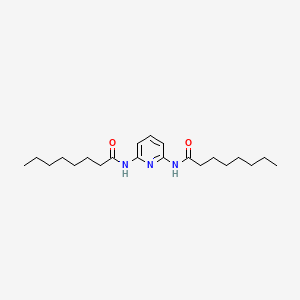
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)
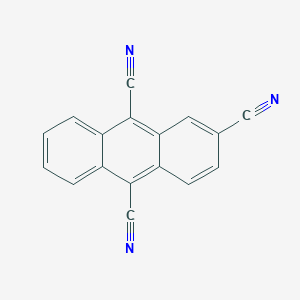
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)

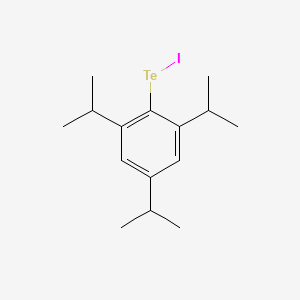
![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)
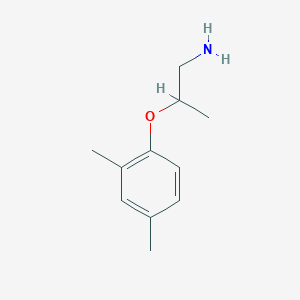
![9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene](/img/structure/B14268581.png)
